molecular formula C19H31N5O2 B6777341 N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6777341
M. Wt: 361.5 g/mol
InChI Key: GNCXDEZLFAGIDD-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-22-18(12-17(21-22)15-6-5-11-26-14-15)20-19(25)24-10-7-16(13-24)23-8-3-2-4-9-23/h12,15-16H,2-11,13-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCXDEZLFAGIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCOC2)NC(=O)N3CCC(C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the oxan-3-yl group. The piperidine and pyrrolidine rings are then synthesized and attached to the pyrazole core. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]-3-piperidin-1-ylpyrrolidine-1-carboxamide can be compared to other compounds with similar structures, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are often used in pharmaceuticals and can have similar pharmacological properties.

    Pyrrolidine derivatives: These compounds are also common in medicinal chemistry and can be used as building blocks for more complex molecules.

The uniqueness of this compound lies in its combination of these three rings, which provides a distinct set of chemical and biological properties not found in simpler compounds.

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